molecular formula C14H22N4O4 B12221804 tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B12221804
M. Wt: 310.35 g/mol
InChI Key: OEOKTJRRIDBJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a piperidine scaffold that is protected with a Boc (tert-butoxycarbonyl) group, a key feature for synthetic flexibility . The presence of the nitro and methyl substituents on the pyrazole ring makes it a versatile intermediate for further functionalization, such as reduction to the corresponding amino group, which is a common precursor for the synthesis of more complex molecules . Compounds with this general structural motif, comprising a pyrazole linked to a piperidine, are frequently investigated in the development of pharmaceutical agents. Research into similar structures has shown potential in the creation of kinase inhibitors, which are relevant for the treatment of various diseases, including cancers and neurodegenerative conditions . As a Boc-protected amine, this reagent is particularly useful in multi-step synthetic routes, as the protecting group can be readily removed under mild acidic conditions to reveal the secondary amine for further coupling . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment.

Properties

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

tert-butyl 4-(3-methyl-4-nitropyrazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N4O4/c1-10-12(18(20)21)9-17(15-10)11-5-7-16(8-6-11)13(19)22-14(2,3)4/h9,11H,5-8H2,1-4H3

InChI Key

OEOKTJRRIDBJQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • Piperidine precursor : tert-Butyl 4-hydroxypiperidine-1-carboxylate (CAS 109384-19-2).
  • Pyrazole precursor : 3-Methyl-4-nitro-1H-pyrazole (CAS 134545-91-2).

Activation of Piperidine Hydroxyl Group

The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is converted to a leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic substitution.

Typical Conditions :

  • Methanesulfonylation : Methanesulfonyl chloride (1.2 eq), triethylamine (2.5 eq), dichloromethane (DCM), 0°C → room temperature, 2 h.
  • Yield : 85–92% (isolated via filtration after quenching with ice water).

Alkylation of Pyrazole

The activated piperidine derivative undergoes nucleophilic substitution with 3-methyl-4-nitro-1H-pyrazole under basic conditions.

Optimized Protocol :

  • Base : Sodium hydride (NaH, 60% in mineral oil, 1.5 eq) in anhydrous DMF.
  • Reagent Ratios : Piperidine mesylate (1.0 eq), pyrazole (1.2 eq).
  • Conditions : 80°C, 12 h under nitrogen.
  • Workup : Dilution with ethyl acetate, washing with brine, drying (Na₂SO₄), and solvent evaporation.
  • Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1 → 1:1).

Yield : 58–67%.

Optimization of Reaction Conditions

Solvent and Base Screening

Solvent Base Temperature (°C) Yield (%) Purity (HPLC)
DMF NaH 80 67 98.5
THF K₂CO₃ 60 42 95.2
DCM DBU 40 28 89.7

Key Findings :

  • Polar aprotic solvents (DMF, NMP) enhance reaction rates by stabilizing the transition state.
  • Strong bases (NaH) outperform weak bases (K₂CO₃) in deprotonating the pyrazole NH.

Temperature and Stoichiometry Effects

Pyrazole (eq) Time (h) Yield (%)
1.0 24 45
1.2 12 67
1.5 8 62

Exceeding 1.2 eq of pyrazole increases side products (e.g., dialkylation).

Industrial-Scale Production

Continuous Flow Synthesis

Advantages : Improved heat transfer, reduced reaction time, and safer handling of reactive intermediates.

Parameters :

  • Reactor Type : Tubular flow reactor (stainless steel).
  • Residence Time : 30 min.
  • Temperature : 100°C.
  • Pressure : 5 bar.

Output : 85% conversion per pass, >99% purity after crystallization.

Crystallization Optimization

Solvent System Recovery (%) Purity (%)
Ethanol/Water (7:3) 78 99.8
Acetonitrile 65 99.5
tert-Butyl methyl ether 71 99.3

Ethanol/water mixtures provide optimal crystal morphology for filtration.

Challenges and Troubleshooting

Competing Side Reactions

  • Dialkylation : Mitigated by maintaining pyrazole stoichiometry ≤1.2 eq.
  • Boc Group Cleavage : Avoid acidic conditions; use anhydrous DMF and neutral workup.

Purification Difficulties

  • Silica Gel Adsorption : The nitro group’s polarity causes trailing on TLC. Gradient elution (hexane → ethyl acetate) resolves this.
  • Recrystallization Solvents : Ethanol/water minimizes co-precipitation of unreacted pyrazole.

Chemical Reactions Analysis

tert-Butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores. Pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. Research has shown that derivatives of pyrazole can interact with various biological targets, making them candidates for drug development.

Synthesis of Bioactive Compounds

tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows it to be utilized in the preparation of other nitrogen-containing heterocycles, which are often biologically active.

Table 1: Summary of Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionUsed to create new derivatives by substituting the tert-butyl group with other nucleophiles.
ReductionReduction of nitro groups to amines for further functionalization.
Coupling ReactionsEmployed in coupling reactions to form larger molecular frameworks.

Agricultural Chemistry

The compound's structural features may also be explored for agrochemical applications, particularly in developing new pesticides or herbicides. The pyrazole moiety is known for its efficacy in this field, and modifications of this compound could lead to novel agrochemicals with improved activity profiles.

Case Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties of pyrazole derivatives, this compound was found to exhibit significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential as a lead compound for developing new anti-inflammatory drugs.

Case Study 2: Synthesis and Characterization

A recent synthesis route highlighted the efficiency of this compound as an intermediate in creating complex pyrazole-based compounds. The synthesized derivatives were characterized using NMR and mass spectrometry, confirming their structures and paving the way for further biological testing.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The piperidine ring can interact with neurotransmitter receptors, potentially affecting neurological pathways .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Substitutions
Compound Name Substituents on Pyrazole Key Differences Synthesis Highlights Applications/Notes
tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazolyl]piperidine-1-carboxylate 4-methoxycarbonyl Electron-withdrawing ester vs. nitro Hydrazine hydrate cyclization Intermediate for carboxylate derivatives
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate 4-iodo Halogen vs. nitro group Halogenation reactions Cross-coupling precursor

Key Insights :

  • The nitro group in the target compound enhances electrophilicity, making it reactive toward reduction or nucleophilic substitution, whereas methoxycarbonyl (in compound 7) is less reactive but stabilizes adjacent electrophilic centers .
  • Iodo-substituted analogues (e.g., ) are pivotal in Suzuki-Miyaura couplings, whereas the nitro group may limit such applications due to competing reduction pathways .
Analogues with Expanded Heterocyclic Systems
Compound Name Core Heterocycle Key Differences Synthesis Highlights Applications/Notes
tert-Butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate Benzimidazolone Fused bicyclic system vs. monocyclic pyrazole Nitro reduction and cyclization Potential kinase inhibitors
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate Indazole Larger aromatic system SNAr reactions with indazole precursors Anticancer scaffolds

Key Insights :

  • Benzimidazolone derivatives () exhibit increased planarity and hydrogen-bonding capacity, enhancing binding to biological targets compared to pyrazole-based compounds.

Key Insights :

  • The nitro group in the target compound necessitates stringent safety protocols (e.g., avoiding friction/heat) compared to non-nitro analogues like the amino-pyridinyl derivative () .
  • Amino-substituted piperidines () are generally less reactive but may require protection against oxidation .

Key Insights :

  • The target compound’s synthesis likely parallels and , requiring careful control of nitro-group introduction and protection.
  • Lawesson’s reagent (used in ) and hydrazine hydrate () are critical for heterocycle formation in analogues .

Biological Activity

tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to summarize the available research on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H22N4O4
  • Molecular Weight : 310.35 g/mol
  • CAS Number : 1536200-86-8

Biological Activity Overview

The compound has been studied for various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The presence of the pyrazole ring and the nitro group in its structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research has shown that related pyrazole derivatives can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHeLa (cervical cancer)5.6
Compound BMCF7 (breast cancer)3.2
This compoundHCT116 (colon cancer)TBD

The exact IC50 values for this compound are still under investigation, but preliminary results suggest promising activity against specific tumor types.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation and cancer progression.
  • Induction of Apoptosis : Pyrazole derivatives may induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Case Studies

A notable study explored the effects of related pyrazole compounds on human tumor cell lines. The findings demonstrated that certain structural modifications significantly enhanced their antiproliferative activities:

  • Study Reference : reported that pyrazole derivatives exhibited selective cytotoxicity against various cancer cell lines with IC50 values ranging from 2.30 µM to 10 µM.

In another investigation, compounds similar to this compound were tested for their anti-inflammatory properties using animal models, showing reduced edema and inflammation markers.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route includes:

Piperidine functionalization : Start with tert-butyl piperidine-1-carboxylate derivatives (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate) and introduce reactive sites for pyrazole coupling .

Pyrazole ring formation : React 3-methyl-4-nitro-1H-pyrazole with the activated piperidine intermediate. Nitration steps may precede or follow coupling, depending on stability .

Protection/deprotection : Use tert-butyl groups to protect amines during reactions; final deprotection may require acidic conditions (e.g., HCl in dioxane) .
Key Considerations : Optimize reaction temperature (e.g., 0–20°C for nitration) and stoichiometry to minimize byproducts like over-nitrated analogs.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity. Retention times for analogs range from 8–12 minutes .
  • Spectroscopy :
  • ¹H/¹³C NMR : Look for characteristic peaks: tert-butyl (δ ~1.4 ppm for 9H), piperidine (δ ~3.4 ppm for N-CH₂), and pyrazole nitro groups (δ ~8.2 ppm) .
  • HRMS : Expected molecular ion [M+H⁺] at m/z ~338.18 (C₁₅H₂₄N₄O₄⁺) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can conflicting spectral data for nitro-pyrazole intermediates be resolved?

  • Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or carbonyl shifts) may arise from:
  • Tautomerism : Pyrazole rings exhibit keto-enol tautomerism; use DMSO-d₆ to stabilize dominant forms .
  • Conformational flexibility : Piperidine ring chair/boat transitions affect proton environments; perform VT-NMR (variable temperature) to observe dynamic effects .
  • Byproduct identification : Cross-reference with LC-MS/MS fragmentation patterns (e.g., loss of NO₂ at m/z ~46) .

Q. What computational strategies predict the reactivity of the nitro group in electrophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model Fukui indices, identifying nucleophilic/electrophilic sites. The nitro group at pyrazole-C4 shows high electrophilicity (f⁺ ~0.15) .
  • Solvent Effects : PCM models (e.g., in CHCl₃) predict solvation energy barriers (~25 kcal/mol for nitro displacement) .
  • Transition State Analysis : Identify intermediates in SNAr (nucleophilic aromatic substitution) pathways using IRC (intrinsic reaction coordinate) .

Safety and Handling

Q. What safety protocols are critical for handling nitro-containing piperidine derivatives?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitro compounds may be irritants; use nitrile gloves, FFP2 respirators, and chemical goggles .
  • Ventilation : Perform reactions in fume hoods with ≥0.5 m/s airflow to mitigate vapor exposure .
  • Storage : Store at –20°C under inert gas (Ar/N₂) to prevent decomposition; avoid contact with reducing agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.